d-Glucosamine-3-sulfate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO8S |
|---|---|
Molecular Weight |
259.24 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C6H13NO8S/c7-3-5(15-16(11,12)13)4(9)2(1-8)14-6(3)10/h2-6,8-10H,1,7H2,(H,11,12,13)/t2-,3-,4-,5-,6-/m1/s1 |
InChI Key |
UZUBNIPDAIVWIE-QZABAPFNSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)N)OS(=O)(=O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)OS(=O)(=O)O)O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of D Glucosamine 3 Sulfate
Intermediary Metabolism of d-Glucosamine-3-sulfate
Once synthesized, the this compound unit does not exist as a free entity within the cell. Its metabolic significance is entirely defined by its context as a structural component of larger macromolecules, which are subject to turnover and degradation.
The this compound residue is a rare but functionally paramount component of heparan sulfate (B86663) glycosaminoglycans (HS-GAGs) [11, 26]. These long, unbranched polysaccharide chains are covalently attached to specific serine residues of core proteins to form heparan sulfate proteoglycans (HSPGs). HSPGs, such as syndecans and glypicans, are expressed on the cell surface and in the extracellular matrix of virtually all animal tissues [2, 30].
The 3-O-sulfation of a glucosamine (B1671600) residue within an HS chain acts as a "molecular switch," creating a highly specific, high-affinity binding site for a variety of functional proteins. The presence of this single modification can dramatically alter the biological activity of the entire proteoglycan molecule . This concept is central to the "heparan sulfate code," where distinct patterns of sulfation, including 3-O-sulfation, encode specific instructions for cell signaling, adhesion, and regulation. The precise arrangement of sulfated groups creates unique electrostatic and stereochemical surfaces that are recognized by protein ligands, mediating processes such as:
Blood Coagulation: Binding and activation of antithrombin .
Viral Pathogenesis: Serving as an entry receptor for viruses .
Growth Factor Signaling: Modulating the activity of fibroblast growth factors (FGFs) and their receptors .
HSPGs, like all cellular components, have a finite lifespan and are subject to catabolism. The degradation process primarily occurs within the lysosome following endocytosis of the proteoglycan from the cell surface or extracellular matrix.
The breakdown is an orderly, stepwise process. First, proteases degrade the core protein. The remaining GAG chains are then sequentially disassembled by a series of lysosomal hydrolases, including endo- and exoglycosidases and sulfatases. For the this compound unit to be degraded, a specific lysosomal sulfatase, a glucosamine-3-O-sulfatase, is required to remove the sulfate group from the 3-hydroxyl position. The action of sulfatases is critical, as many glycosidases cannot cleave linkages to sulfated sugars.
Once the sulfate group is cleaved, the liberated inorganic sulfate (SO₄²⁻) is transported out of the lysosome into the cytosol. There, it can be re-activated into PAPS via the actions of ATP sulfurylase and APS kinase. This "sulfate recycling" pathway is a metabolically efficient mechanism that allows the cell to conserve sulfate for new rounds of GAG biosynthesis and other sulfation reactions. Following desulfation, the remaining sugar backbone is further degraded by enzymes like heparanase and various exoglycosidases into monosaccharides, which can re-enter cellular metabolic pathways.
Incorporation into Glycosaminoglycan and Proteoglycan Structures. [2, 11, 26, 30]
Regulation of this compound Biosynthesis
The biosynthesis of the this compound moiety is tightly regulated at multiple levels to ensure that these potent signaling structures are generated only in the correct cellular context, location, and time.
Transcriptional Control: The primary point of regulation is at the level of gene expression. The genes encoding the various 3OST isoforms (HS3ST family) are subject to strict transcriptional control. Different cell types express distinct repertoires of 3OSTs, leading to the synthesis of cell-specific HS structures. Furthermore, the expression of these genes can be modulated by extracellular signals, such as growth factors, inflammatory cytokines, and developmental cues, allowing the cell to dynamically alter its surface "sulfation code" in response to environmental changes.
Substrate Availability: The rate of synthesis is also dependent on the availability of the necessary precursors.
HS Precursor Structure: The 3OSTs can only act on correctly modified HS chains. The activity and expression of the upstream enzymes (e.g., NDSTs, C5-epimerase, 2-O-sulfotransferases, 6-O-sulfotransferases) that create the specific substrate sequence are therefore critical regulatory checkpoints. A lack of the appropriate precursor structure will prevent 3-O-sulfation even if 3OST enzymes are present and active.
Subcellular Localization: The entire biosynthetic machinery for HS is organized in an assembly-line fashion within the cisternae of the Golgi apparatus. The proper localization, retention, and topology of the 3OST enzymes within the Golgi are essential for their function and for the coordinated synthesis of the final GAG structure.
This multi-level regulation ensures that the generation of this compound, a modification with profound biological consequences, is a precise and highly controlled cellular event.
Transcriptional and Post-translational Control of Relevant Enzymes
The generation of specific heparan sulfate structures containing this compound is meticulously regulated through the control of the HS3ST enzymes at both the transcriptional and post-translational levels. This ensures that these potent modifications are introduced in a precise, tissue-specific, and developmentally-timed manner. mdpi.com
Transcriptional Control: The expression of genes encoding HS3STs is managed by various regulatory factors, including transcription factors and non-coding RNAs, which can either suppress or activate gene expression.
Transcription Factors: Research has identified specific transcription factors that directly regulate HS3ST genes. For instance, the zinc finger protein ZNF263 has been identified as a transcriptional repressor of HS3ST1 and HS3ST3A1. pnas.orgresearchgate.net ZNF263 binds to the promoter region of these genes, downregulating their expression. pnas.org This repressive action may be a mechanism to limit the production of heparan sulfate with anticoagulant properties in tissues where it is not required. pnas.org Another factor, the Transcription factor CP2 (TFCP2), has also been shown to be a regulator of heparan sulfate assembly, highlighting a complex network of transcriptional control. nih.gov
MicroRNAs (miRNAs): Post-transcriptional regulation by miRNAs, which are short non-coding RNAs that can decrease mRNA stability and repress translation, also plays a role. researchgate.net For example, HS3ST3B1 has been validated as a target gene of miR-218-5p. researchgate.net Increased levels of miR-218-5p can lead to the inhibition of HS3ST3B1 expression. This mechanism of control is significant in various cellular processes and disease states, such as cancer. researchgate.net
The intricate transcriptional regulation of the different HS3ST isoforms allows cells to generate structurally diverse heparan sulfate molecules tailored for specific functions. nih.gov
Post-translational Control: After the HS3ST enzymes are synthesized, their activity, localization, and stability are further modulated by post-translational modifications.
Glycosylation: HS3STs, like many enzymes processed through the secretory pathway, undergo N-linked glycosylation. For example, HS3ST3A1 is known to be glycosylated at specific asparagine residues (Asn273 and Asn344). genecards.org This modification is crucial for the proper folding, stability, and function of the enzyme. mdpi.com
These layers of control ensure that the precise 3-O-sulfation of glucosamine residues occurs at the right time and place, contributing to the vast functional diversity of heparan sulfate proteoglycans.
| Enzyme/Regulator | Type | Function/Target |
| HS3ST1 | Enzyme | Catalyzes 3-O-sulfation of glucosamine in heparan sulfate. pnas.org |
| HS3ST3A1 | Enzyme | Catalyzes 3-O-sulfation of glucosamine in heparan sulfate. pnas.org |
| HS3ST3B1 | Enzyme | Catalyzes 3-O-sulfation of glucosamine in heparan sulfate. researchgate.net |
| ZNF263 | Transcription Factor | Represses the transcription of HS3ST1 and HS3ST3A1. pnas.orgresearchgate.net |
| TFCP2 | Transcription Factor | Regulates heparan sulfate assembly. nih.gov |
| miR-218-5p | microRNA | Post-transcriptionally represses HS3ST3B1 expression. researchgate.net |
Cellular Context and Compartmentalization of this compound Metabolism
The biosynthesis of heparan sulfate and the specific modification leading to this compound are highly organized within the cell, occurring in specific subcellular compartments. This spatial separation is a critical regulatory mechanism, ensuring the sequential and efficient action of the various enzymes involved. mdpi.comfrontiersin.org
The entire process of heparan sulfate assembly and modification takes place within the lumens of the endoplasmic reticulum (ER) and, predominantly, the Golgi apparatus. nih.govresearchgate.net The HS3ST enzymes are type II integral membrane proteins, meaning their catalytic domain resides within the Golgi lumen, anchored to the Golgi membrane. genecards.orguniprot.org
The process can be summarized as follows:
Precursor Synthesis: The hexosamine biosynthesis pathway, which produces the essential sugar nucleotide UDP-GlcNAc, utilizes substrates from glycolysis and amino acid metabolism, primarily in the cytoplasm. nih.gov
Chain Polymerization and Modification: The nascent heparan sulfate polysaccharide chain is built upon a core protein as it transits through the Golgi cisternae. nih.govsigmaaldrich.com Here, it is acted upon by a succession of enzymes in an assembly-line fashion. These include N-deacetylases/N-sulfotransferases (NDSTs), C5-epimerase, and various O-sulfotransferases (2-OSTs, 6-OSTs, and 3-OSTs). mdpi.comsigmaaldrich.com
3-O-Sulfation: The addition of the 3-O-sulfate group by HS3STs is considered one of the final modifications to the heparan sulfate chain. nih.gov The localization of different HS3ST isoforms, such as HS3ST1, HS3ST2, and HS3ST3B1, is primarily within the Golgi apparatus. uniprot.orguniprot.orgabcam.com This compartmentalization ensures that 3-O-sulfation only occurs after other modifications, such as N-sulfation, have taken place, as the HS3STs have specific substrate requirements. nih.gov While most HS3STs are found in the Golgi, some evidence suggests that certain isoforms, like HS3ST2, may also have an unexpected localization at the plasma membrane, hinting at potentially novel functions or regulatory mechanisms. atlasgeneticsoncology.org
This compartmentalization within the Golgi apparatus allows for the creation of a highly controlled microenvironment. It increases the efficiency of the enzymatic reactions by concentrating both the enzymes and their substrates, and it dictates the sequence of modifications, which ultimately determines the final, functionally specific structure of the heparan sulfate chain. frontiersin.org
| Enzyme Family | Primary Subcellular Localization | Function in Pathway |
| HS3STs | Golgi Apparatus Membrane uniprot.orguniprot.orgabcam.com | Catalyzes the final 3-O-sulfation of specific glucosamine residues. |
| NDSTs | Golgi Apparatus | Catalyzes N-deacetylation and N-sulfation of glucosamine. mdpi.com |
| C5-Epimerase | Golgi Apparatus | Converts D-glucuronic acid to L-iduronic acid. mdpi.com |
| HS2ST | Golgi Apparatus | Catalyzes 2-O-sulfation of uronic acid residues. sigmaaldrich.com |
| HS6STs | Golgi Apparatus | Catalyzes 6-O-sulfation of glucosamine residues. nih.gov |
Molecular and Structural Characterization of D Glucosamine 3 Sulfate
Spectroscopic Analyses for d-Glucosamine-3-sulfate Structure Elucidation
Spectroscopic methods are indispensable tools for the detailed structural analysis of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy provide complementary information that, when combined, offers a comprehensive picture of the molecule's architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed atomic-level structure of molecules in solution. nih.gov For complex carbohydrates like this compound, advanced NMR methods, including multidimensional experiments, are crucial for assigning the chemical shifts of protons (¹H) and carbons (¹³C) and determining the connectivity and spatial arrangement of atoms. mdpi.com
In aqueous solutions, d-Glucosamine exists as an equilibrium mixture of α- and β-anomers due to mutarotation, a process that is slow on the NMR timescale, resulting in distinct signals for each anomer. acs.orgresearchgate.net The presence of a sulfate (B86663) group at the C3 position significantly influences the chemical shifts of neighboring nuclei. One-dimensional ¹H NMR spectra, along with two-dimensional experiments such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to unambiguously assign all proton and carbon signals. mdpi.com For instance, the HSQC experiment correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically 2-3 bonds), which is instrumental in confirming the position of the sulfate group. mdpi.comrsc.org
The chemical shifts of protons attached to carbons bearing amine groups can vary with pD (the pH in a deuterium (B1214612) oxide solvent). nih.gov For this compound, the chemical shift of the H2 proton is particularly sensitive to these changes. nih.gov Furthermore, the presence of the 3-O-sulfate group induces a downfield shift in the ¹⁵N chemical shift compared to the non-sulfated glucosamine (B1671600), as observed in ¹H-¹⁵N HSQC experiments. acs.org The coupling constants (J-values) derived from high-resolution NMR spectra provide valuable information about the dihedral angles between adjacent protons, which in turn helps to define the conformation of the pyranose ring. rsc.org
Table 1: Representative NMR Data for Glucosamine Derivatives
This table provides illustrative ¹H and ¹³C NMR chemical shift data for glucosamine and related compounds to demonstrate the effect of substitution on the spectral parameters. Exact values for this compound can vary based on experimental conditions.
| Nucleus | Glucosamine (α-anomer) | Glucosamine (β-anomer) | N-sulfo-glucosamine (α-anomer) |
| ¹H Chemical Shifts (ppm) | |||
| H1 | ~5.45 | ~4.94 | Varies |
| H2 | ~3.3 | ~3.1 | Varies |
| ¹³C Chemical Shifts (ppm) | |||
| C1 | ~90 | ~94 | Varies |
| C2 | ~57 | ~60 | Varies |
| ¹⁵N Chemical Shifts (ppm) | |||
| N2 | ~34.4 | ~32.9 | Varies |
Data compiled from various sources for illustrative purposes. acs.orgresearchgate.net
Mass spectrometry (MS) is a cornerstone technique for confirming the molecular weight and elemental composition of this compound. researchgate.net Electrospray ionization (ESI) is a soft ionization method commonly used for analyzing polar and thermally labile molecules like sulfated monosaccharides, as it allows the molecule to be ionized directly from solution into the gas phase with minimal fragmentation. europeanpharmaceuticalreview.comnih.gov
High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the molecular formula (C₆H₁₃NO₈S for this compound). scbt.com Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. nih.govresearchgate.net In a typical MS/MS experiment, the protonated or deprotonated molecular ion of this compound is mass-selected and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a wealth of structural information. scispace.com
The fragmentation of sulfated glucosamines is highly dependent on the position of the sulfate group. scispace.com For instance, studies have shown that glucosamine derivatives with a 3-O-sulfate ester readily eliminate the hydrogensulfate ion upon CID. scispace.com This characteristic fragmentation behavior helps to distinguish this compound from its isomers, such as d-Glucosamine-6-sulfate. researchgate.net The analysis of specific fragment ions, such as those resulting from cross-ring cleavages, further confirms the identity and structure of the monosaccharide. researchgate.netscispace.com
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value/Description |
| Molecular Formula | C₆H₁₃NO₈S |
| Molecular Weight | 259.23 g/mol scbt.com |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode europeanpharmaceuticalreview.commdpi.com |
| Parent Ion (m/z) | [M+H]⁺ or [M-H]⁻ |
| Key MS/MS Fragments | Characteristic loss of the sulfate group (SO₃ or HSO₄⁻) scispace.com |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups present in this compound and aspects of its conformation. cas.czmdpi.com These methods are based on the principle that chemical bonds vibrate at specific frequencies, which can be measured as absorption (IR) or scattering (Raman) of light.
IR spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of functional groups. researchgate.net The spectrum of this compound will show strong, broad bands in the O-H and N-H stretching region (around 3000-3500 cm⁻¹). researchgate.net Crucially, the presence of the sulfate group gives rise to distinct, strong absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfate ester typically appear in the region of 1210-1270 cm⁻¹ and 1000-1070 cm⁻¹, respectively. rsc.orgnih.gov The C-O-S stretching vibration also provides a characteristic band. rsc.org
Raman spectroscopy is a complementary technique that is particularly sensitive to symmetric vibrations and skeletal modes of the carbohydrate ring. nih.govacs.org It has been shown to be sensitive to the conformational stability and rigidity of pyranose rings and the orientation of hydroxyl groups. cas.czrsc.org Specific bands in the Raman spectrum can be assigned to the symmetric SO₃⁻ vibration, which can help in determining the sulfation pattern. nih.gov For example, studies on related sulfated saccharides have identified bands around 1000-1065 cm⁻¹ corresponding to sulfate group vibrations. rsc.orgnih.gov The combination of IR and Raman spectroscopy can thus provide a detailed vibrational fingerprint of this compound, confirming the presence of key functional groups and offering insights into its structure. e-tarjome.com
Table 3: Characteristic Vibrational Spectroscopy Frequencies for Sulfated Glucosamine
This table presents typical frequency ranges for key functional groups found in sulfated glucosamine molecules.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Technique |
| O-H / N-H stretch | 3000 - 3500 | IR |
| Asymmetric S=O stretch (Sulfate) | 1210 - 1270 | IR rsc.org |
| Symmetric S=O stretch (Sulfate) | 1000 - 1070 | IR, Raman rsc.orgnih.gov |
| C-O-S stretch | ~1000 | Raman rsc.org |
| C-O-C skeletal modes | 950 - 1150 | Raman rsc.org |
Mass Spectrometry Approaches for this compound Structural Confirmation.
Conformational Studies of this compound
The introduction of a bulky and negatively charged sulfate group at the C3 position has a significant impact on the conformational equilibrium of the glucosamine ring. researchgate.net In its unsubstituted form, d-glucosamine, like d-glucose, predominantly adopts the stable ⁴C₁ chair conformation, where the bulky substituents (hydroxyl groups and the CH₂OH group) are in equatorial positions.
The addition of a sulfate group, particularly on the ring itself, can introduce steric and electrostatic repulsions that may destabilize the standard ⁴C₁ chair. beilstein-journals.org While a complete inversion to the alternative ¹C₄ chair conformation is energetically unfavorable for hexoses like glucosamine, the sulfation can lead to distortions of the pyranose ring. researchgate.net These distortions might involve a flattening of the chair or a shift towards skew-boat conformations. acs.org The presence of the sulfate group alters the electrostatic potential and can influence the network of intramolecular hydrogen bonds, further impacting the conformational stability. cas.cz Studies on variously sulfated monosaccharides have demonstrated that chemical changes, such as sulfation, induce larger conformational changes than variations in physical conditions like pH or temperature. cas.czrsc.org
Molecular dynamics (MD) simulations are a powerful computational tool used to study the conformational behavior and dynamics of molecules in a simulated environment, such as an aqueous solution. researchgate.net These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.
For this compound, MD simulations can provide detailed insights into the preferred ring conformations (e.g., ⁴C₁, ¹C₄, skew-boat), the distribution of puckering parameters, and the dynamics of the glycosidic linkage and other rotatable bonds. mdpi.com The simulations explicitly model the interactions between the sulfated sugar, water molecules, and any counterions present, offering a realistic picture of its behavior in solution. By analyzing the simulation trajectory, researchers can determine the relative populations of different conformers and the energy barriers for transitions between them. researchgate.net This information is crucial for understanding how the molecule explores its conformational space and how the sulfate group modulates its flexibility and average shape. The results from MD simulations can be validated by comparing calculated properties, such as inter-proton distances (for NOE analysis) or J-coupling constants, with experimental data obtained from NMR spectroscopy. mdpi.com
Influence of Sulfation on d-Glucosamine Ring Conformation.
Interactions of this compound with Biomolecules
The interaction of this compound with biomolecules, particularly proteins, is a critical aspect of its biological function. This specific sulfation at the 3-O-position of the glucosamine residue, while infrequent, creates unique structural motifs within larger glycosaminoglycan chains like heparan sulfate (HS), enabling highly specific and high-affinity binding to a variety of proteins. rupress.orgportlandpress.com These interactions are fundamental to regulating numerous physiological and pathophysiological processes, including blood coagulation, viral entry, and cell signaling. physiology.orgpnas.org
The 3-O-sulfate group on a glucosamine residue is a key determinant of binding affinity for several glycosaminoglycan-binding proteins. One of the most well-characterized examples is the interaction between heparan sulfate and antithrombin (AT), a serpin that regulates blood coagulation. nih.gov The high-affinity binding site for antithrombin within heparin/HS is a specific pentasaccharide sequence, which contains a crucial 3-O-sulfated N-sulfated glucosamine (GlcNS3S) residue. scielo.br The presence of this 3-O-sulfate group can increase the binding affinity for antithrombin by as much as 1,000-fold. pnas.orgd-nb.info
Binding affinity is often quantified by the dissociation constant (Kd), where a lower Kd value indicates a stronger interaction. Studies using isothermal titration calorimetry (ITC) have demonstrated the impact of sulfation patterns on binding affinity. For instance, an octasaccharide containing a 3-O-sulfated glucosamine (8-mer 4) showed a significantly higher affinity for the heparan sulfate 3-O-sulfotransferase isoform 3 (3-OST-3) enzyme compared to its non-3-O-sulfated counterpart. nih.gov
| Oligosaccharide | Description | Binding Affinity (Kd) to 3-OST-3 | Reference |
|---|---|---|---|
| 8-mer 1 | Non 6-O-sulfated octasaccharide | Binding not detected | nih.gov |
| 8-mer 2 | 3-O-sulfated product of 8-mer 1 | 74 μM | nih.gov |
| 8-mer 3 | 6-O-sulfated octasaccharide | 10 μM | nih.gov |
| 8-mer 4 | 3-O- and 6-O-sulfated octasaccharide | 4.7 μM | nih.gov |
Similarly, high-affinity interactions (Kd values of 10⁻⁷ to 10⁻⁹ M) with proteins like Fibroblast Growth Factor-2 (FGF-2) are observed with specific heparan sulfate structures, often requiring particular sulfation patterns to facilitate the formation of signaling complexes. nih.govacs.org The specificity endowed by the 3-O-sulfate group highlights its importance in creating distinct, high-affinity docking sites for proteins on glycosaminoglycan chains. rupress.org
The 3-O-sulfation of d-glucosamine is a rare but functionally critical post-translational modification in heparan sulfate biosynthesis that generates specific recognition sites for protein binding. nih.govacs.org This modification is carried out by a family of seven heparan sulfate 3-O-sulfotransferase (3-OST) isoforms in humans, each creating a distinct carbohydrate context that determines binding specificity. pnas.org
The specificity of this interaction is exemplified by several biological systems:
Anticoagulant Activity : The high-affinity binding of antithrombin to a unique pentasaccharide sequence in heparin containing a 3-O-sulfated glucosamine is essential for its anticoagulant function. rupress.orgscielo.br This specific interaction dramatically accelerates the inhibition of coagulation proteases like Factor Xa and thrombin. frontiersin.org
Viral Entry : A specific 3-O-sulfated heparan sulfate structure, characterized by a 3-O-sulfated, N-unsubstituted glucosamine (GlcNH₂3S), serves as a crucial entry receptor for Herpes Simplex Virus-1 (HSV-1). rupress.orguniprot.org The viral glycoprotein (B1211001) D (gD) specifically recognizes this rare motif on the cell surface, initiating viral infection. scielo.broup.com This demonstrates that the 3-O-sulfation pattern can confer host cell susceptibility to certain pathogens. uniprot.org
Growth Factor Signaling : The binding of growth factors, such as FGFs, to their receptors is often modulated by specific heparan sulfate co-receptors. The sulfation pattern, including 3-O-sulfation, influences the formation of the ternary complex between the growth factor, its receptor, and HS, thereby regulating downstream signaling pathways. rupress.orgcsic.es For example, Bone Morphogenetic Protein 2 (BMP2) has been shown to bind more strongly to oligosaccharides that include a 3-O-sulfate group. researchgate.net
These examples underscore that the 3-O-sulfation of glucosamine is not a redundant modification but a precise mechanism for generating highly specific molecular signals that mediate critical biological events. rupress.org The specific arrangement of sulfate groups, including the 3-O-sulfate, creates a unique charge and shape topology that is recognized by the protein partner. researchgate.net
To overcome the challenge of isolating structurally defined heparan sulfate chains from natural sources, researchers have developed chemoenzymatic and synthetic approaches to create oligosaccharide libraries. csic.espnas.org These libraries consist of collections of structurally diverse but well-defined oligosaccharides that can be used to probe protein-carbohydrate interactions systematically. nih.gov
The inclusion of this compound in these libraries is crucial for studying the many biological processes it modulates. pnas.org By synthesizing oligosaccharides with and without the 3-O-sulfate group, and with variations in other sulfation patterns, it is possible to conduct detailed structure-activity relationship (SAR) studies. acs.orgpnas.org
| Oligosaccharide Type | Synthesis Method | Application | Reference |
|---|---|---|---|
| Hexasaccharides and Octasaccharides | Chemoenzymatic (using 3-OST-3 and 3-OST-4) | Studying anticoagulant activity; probing binding to HMGB1 and tau proteins. | acs.orgsci-hub.se |
| Hexasaccharide Library (27 compounds) | Modular Synthetic Approach | Glycan microarray screening to identify ligand requirements for various HS-binding proteins. | pnas.org |
| O-desulfated Heparin Octasaccharides | Enzymatic O-sulfation | Affinity chromatography to probe binding to FGF1 and FGF2. | csic.es |
These libraries are often printed onto microarrays, creating a high-throughput platform for screening interactions with a wide range of proteins. acs.orgpnas.org This technology has been instrumental in:
Identifying the specific heparan sulfate sequences (sequons) required for protein binding. pnas.org
Discovering new proteins that depend on 3-O-sulfation for binding. pnas.org
Determining the substrate specificities of enzymes involved in HS metabolism, such as heparin lyases. pnas.org
Deciphering the structural requirements for viral receptors, like those for herpes simplex virus. pnas.org
The use of these synthetic libraries has confirmed that both the presence of the 3-O-sulfate group and its context within the oligosaccharide chain are critical for specific recognition. oup.comcsic.es This approach provides a powerful tool to understand the complex biology of 3-O-sulfated heparan sulfate and to develop potential therapeutics based on these specific interactions. acs.org
Elucidation of Molecular Functions of D Glucosamine 3 Sulfate in Biochemical Systems
Role of d-Glucosamine-3-sulfate in Glycosaminoglycan Fine Structure and Function
Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. The "fine structure" of these chains—defined by the precise sequence and pattern of sulfation—generates immense structural diversity, creating specific binding sites for a vast array of proteins. This compound is a key contributor to this structural complexity.
The functional capacity of GAGs like Heparan Sulfate (B86663) (HS) and Chondroitin (B13769445) Sulfate (CS) is encoded within their "sulfation code." This code is generated by the differential action of a family of sulfotransferases that add sulfate groups to various positions on the sugar rings. While N-sulfation, 6-O-sulfation, and 2-O-sulfation of glucosamine (B1671600) residues are common modifications in HS, 3-O-sulfation is a rare and highly regulated event catalyzed by specific 3-O-sulfotransferases (HS3STs) [5, 30].
The incorporation of a this compound moiety creates a unique structural motif within the GAG chain. This modification breaks the pattern of more common sulfations, generating a highly specific recognition site that would otherwise not exist. Research indicates that the presence of a single 3-O-sulfated glucosamine residue within a particular oligosaccharide sequence can dramatically alter its biological activity, transforming an inert chain into a potent signaling molecule [10, 31, 35]. This rarity ensures that biological processes dependent on this structure are tightly controlled and precisely located.
| Sulfation Position | Relative Abundance | Primary Biological Role |
|---|---|---|
| N-Sulfation | High | Contributes to overall negative charge; a prerequisite for subsequent O-sulfations. |
| 6-O-Sulfation | Moderate to High | Involved in binding growth factors (e.g., FGF2) and modulating cell signaling. |
| 2-O-Sulfation (on adjacent uronic acid) | Moderate | Contributes to protein binding sites and overall chain conformation. |
| 3-O-Sulfation | Low / Rare | Creates highly specific recognition sites for a select group of proteins (e.g., Antithrombin III, viral glycoproteins). |
The strategic placement of the sulfate group at the 3-O-position of glucosamine has a profound impact on the GAG chain's ability to interact with proteins. This single modification can increase the binding affinity for a specific protein by several orders of magnitude, acting as a molecular switch for biological activity .
The most well-characterized example is the interaction between Heparin/HS and the serine protease inhibitor, Antithrombin III. The anticoagulant activity of Heparin is mediated by a specific pentasaccharide sequence that binds to and activates Antithrombin III. A central this compound residue within this sequence is absolutely essential for high-affinity binding and subsequent activation. Without this 3-O-sulfate group, the binding affinity drops dramatically, and the anticoagulant function is lost . This demonstrates that the 3-O-sulfate group serves as an indispensable structural element for creating a precise electrostatic and steric interface recognized by the protein's binding cleft.
| Protein | GAG Partner | Functional Consequence of Interaction |
|---|---|---|
| Antithrombin III | Heparin / Heparan Sulfate | Conformational activation, leading to potent inhibition of coagulation proteases (e.g., Thrombin, Factor Xa). |
| Herpes Simplex Virus 1 (HSV-1) glycoprotein (B1211001) D (gD) | Heparan Sulfate | Serves as a specific receptor for viral entry into the host cell, mediating membrane fusion. |
| Fibroblast Growth Factor 7 (FGF7) | Heparan Sulfate | Enhances binding to the FGF receptor, promoting receptor dimerization and downstream signaling for cell proliferation. |
| L- and P-selectins | Heparan Sulfate | Mediates leukocyte tethering and rolling on endothelial surfaces during inflammation. |
Contribution to Heparan Sulfate and Chondroitin Sulfate Diversity. [5, 10, 30, 31, 35]
Molecular Mechanisms of this compound Involvement in Cellular Processes
The functional importance of this compound extends from the molecular level of protein binding to the regulation of complex cellular behaviors. Its presence on cell-surface GAGs directly influences how cells perceive and respond to their environment.
Understanding how cells recognize 3-O-sulfated GAGs has been advanced through the use of synthetic chemistry. Researchers have synthesized defined oligosaccharides containing this compound at specific positions. These synthetic probes are used in cell-based assays and biophysical techniques like surface plasmon resonance (SPR) to identify and characterize cellular receptors that specifically bind to these motifs. Such studies have confirmed that cell-surface proteins, including certain growth factor receptors and viral attachment proteins, possess binding pockets that are exquisitely tuned to recognize the unique structural feature of a 3-O-sulfated glucosamine residue. This recognition is the initial event that triggers downstream cellular responses.
The binding of extracellular ligands to 3-O-sulfated GAGs on the cell surface directly modulates intracellular signaling pathways. A primary mechanism is the role of 3-O-sulfated HS as a co-receptor for growth factors. For example, certain fibroblast growth factors (FGFs) require the formation of a ternary complex—comprising the FGF ligand, its high-affinity tyrosine kinase receptor (FGFR), and a specific HS chain—to initiate a stable signaling response .
The 3-O-sulfate group on the glucosamine residue within the HS chain is critical for stabilizing this complex, promoting the dimerization of FGFRs. This dimerization leads to the autophosphorylation of the receptor's intracellular kinase domains and the subsequent activation of signaling cascades, such as the Ras-MAPK pathway, which governs cell proliferation, differentiation, and survival . In this context, the this compound moiety acts as a crucial gatekeeper, ensuring that growth factor signaling is initiated only in the appropriate context and location where the specific HS3ST enzyme is expressed.
Investigations into Cellular Recognition of 3-O-Sulfated Glycans.
Functional Significance of this compound in Extracellular Matrix Assembly and Remodeling
The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural support and biochemical cues to tissues. GAGs are integral components of the ECM, and their fine structure, including 3-O-sulfation, is vital for proper ECM organization and dynamics.
Furthermore, 3-O-sulfation can influence ECM remodeling by modulating the activity of enzymes that degrade GAGs. For instance, the susceptibility of an HS chain to cleavage by the endoglycosidase heparanase can be altered by its sulfation pattern. A 3-O-sulfate group may render an adjacent linkage resistant to cleavage or, conversely, create a recognition site for other matrix-modifying enzymes . This regulation adds another layer of control to tissue development, wound healing, and disease progression, where ECM turnover is a critical factor.
| ECM Process | Mechanism involving 3-O-Sulfation | Biological Outcome |
|---|---|---|
| Matrix Assembly | Creates specific binding sites on GAGs for structural ECM proteins (e.g., fibronectin). | Promotes the organized assembly and cross-linking of the ECM scaffold. |
| Cell-Matrix Adhesion | Modulates the interaction between cell surface integrins and their ECM ligands by structuring the GAG co-receptors. | Regulates cell attachment, spreading, and migration within the tissue. |
| Matrix Remodeling | Alters the susceptibility of Heparan Sulfate chains to enzymatic degradation by enzymes like heparanase. | Controls the turnover and dynamic rearrangement of the ECM during development and pathology. |
Advanced Analytical Methodologies for D Glucosamine 3 Sulfate Research
Chromatographic Separation Techniques for d-Glucosamine-3-sulfate
Chromatography is a fundamental tool for the isolation and analysis of this compound. Various chromatographic methods are utilized, each offering distinct advantages for specific analytical challenges.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of glucosamine (B1671600) and its sulfated derivatives. Due to the lack of a strong chromophore in glucosamine, derivatization is often required to enhance detection by UV or fluorescence detectors. researchgate.net Common derivatizing agents include ortho-phthalaldehyde (OPA), phenylisothiocyanate (PITC), and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). researchgate.netresearchgate.net
For instance, a method involving pre-column derivatization with OPA and 2-mercaptoethanol (B42355) has been successfully used, with fluorescence detection at an excitation wavelength of 335 nm and an emission wavelength of 445 nm. researchgate.netinnovareacademics.in Another approach utilizes derivatization with 1-naphthyl isothiocyanate, followed by purification and HPLC analysis. ualberta.ca
In addition to derivatization, specific HPLC modes are employed. High-performance anion-exchange chromatography coupled with pulsed amperometric detection (HPAE-PAD) offers sensitive and direct detection without the need for derivatization. lcms.cz This method has been used for the accurate determination of glucosamine in dietary supplements, even in the presence of interfering substances like chondroitin (B13769445) sulfate (B86663). lcms.cznih.gov HPAE-PAD can effectively separate glucosamine from other monosaccharides. lcms.cznih.gov
Reverse-phase HPLC is also widely used. One method developed for glucosamine sulfate and diacerein (B1670377) utilized a C8 column with UV detection at 195 nm. scribd.com Another study employed a zwitter-ionic hydrophilic interaction liquid chromatography (ZIC-HILIC) column, which can separate glucosamine from both hydrochloride and sulfate salts without pre-derivatization. researchgate.netplos.org
The choice of mobile phase and column is critical for achieving optimal separation. For example, a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) has been used with a ZIC-HILIC column. plos.org For a C18 column, a mobile phase of 10 mM ammonium dihydrogen phosphate (B84403) and acetonitrile has been effective. researchgate.net
Table 1: HPLC Methods for Glucosamine Analysis
| HPLC Method | Column Type | Detection Method | Derivatization Agent | Application |
| Reverse-Phase HPLC | C18 | Fluorescence | ortho-phthalaldehyde (OPA) | Analysis of glucosamine HCl and chondroitin sulfate in tablets and creams. researchgate.netinnovareacademics.in |
| Reverse-Phase HPLC | C8 | UV (195 nm) | None | Quantitative analysis of glucosamine sulfate and diacerein. scribd.com |
| HPAE-PAD | CarboPac PA20 | Pulsed Amperometry | None | Determination of glucosamine in dietary supplements containing chondroitin sulfate. lcms.cznih.gov |
| ZIC-HILIC | Zwitter-ionic | Corona Charged Aerosol Detector (CAD) | None | Quantification of glucosamine in supplements. researchgate.netplos.org |
| Reverse-Phase HPLC | C18 | Fluorescence | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Quantification of glucosamine in supplements. researchgate.net |
Capillary electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged molecules like sulfated glycans. CE offers advantages such as high efficiency, short analysis time, and low sample and reagent consumption. jfda-online.com
For the analysis of glucosamine, which is not directly detectable by UV, derivatization is often necessary. jfda-online.com One approach involves labeling with anthranilic acid (2-aminobenzoic acid, AA) followed by UV detection. nih.gov This method has been validated for specificity, linearity, and accuracy in determining glucosamine content in nutraceuticals. nih.gov Another common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which allows for sensitive fluorescence detection. jfda-online.commdpi.com In-capillary derivatization techniques, where the labeling reaction occurs within the capillary, simplify sample pretreatment and improve reproducibility. jfda-online.com
Capillary isotachophoresis (cITP) is another CE-based technique that has been applied to the analysis of glucosamine and chondroitin sulfate in dietary supplements. agriculturejournals.cz This method separates analytes based on their electrophoretic mobility in a discontinuous buffer system. agriculturejournals.cz
The separation in CE is influenced by the background electrolyte (BGE) composition and pH. For instance, a borate (B1201080) buffer at pH 9.2 has been used for the separation of OPA-derivatized glucosamine. mdpi.com For anthranilic acid-labeled glucosamine, a buffer of boric acid and sodium phosphate at pH 7.0 has been employed. nih.gov
Ion chromatography (IC) is a powerful technique for the determination of inorganic anions and cations, making it suitable for the detection of the sulfate counter-ion in this compound. While direct analysis of the intact sulfated glucosamine is typically performed by other methods, IC can be used to quantify the sulfate content after appropriate sample preparation, such as hydrolysis, to liberate the sulfate ions.
High-performance anion-exchange chromatography (HPAEC), a form of ion chromatography, coupled with pulsed amperometric detection (PAD) is particularly effective for the analysis of carbohydrates and their derivatives. lcms.cz This method can be used to determine glucosamine content, and by extension, can be adapted to analyze for the sulfate group in sulfated glucosamine compounds. lcms.cz For instance, an IonPac column with a potassium hydroxide (B78521) eluent can be used for the separation of anions like sulfate.
Capillary Electrophoresis (CE) for Analysis of Sulfated Glycans.
Mass Spectrometry-Based Platforms for this compound Analysis
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and related compounds. It provides information on molecular weight, fragmentation patterns, and the location of modifications like sulfation.
Tandem mass spectrometry (MS/MS) is crucial for determining the precise location of sulfate groups on the glucosamine ring and for identifying linkages in larger glycan structures. Different fragmentation techniques are employed to yield structurally informative ions.
Collision-Induced Dissociation (CID) is a common fragmentation method, but it can lead to the facile loss of the labile sulfate group, complicating spectral interpretation. mdpi.com More advanced fragmentation methods like Negative Electron Transfer Dissociation (NETD) and Electron Detachment Dissociation (EDD) have proven more effective for sequencing highly sulfated glycosaminoglycans (GAGs). nih.govnih.govacs.org
NETD, in particular, generates extensive glycosidic and cross-ring fragments with minimal sulfate loss, enabling the differentiation of sulfation-site isomers. nih.govacs.org For example, NETD has been successfully used to distinguish the rare 3-O-sulfation from the more common 6-O-sulfation on glucosamine residues within heparan sulfate oligosaccharides. acs.org The presence of specific fragment ions can pinpoint the sulfation site. For instance, the observation of a 3,5A4 ion with two sulfo groups can confirm 6-O sulfation at a terminal GlcNAc residue. nih.gov
A rapid HPLC-MS/MS method has been developed for the quantification of glucosamine in human plasma. researchgate.net This method used selected reaction monitoring (SRM) to monitor specific ion transitions, providing high sensitivity and specificity. researchgate.net Another study used HPLC with atmospheric pressure chemical ionization (APCI)-MS/MS for glucosamine determination in plasma. scispace.com
Table 2: MS/MS Fragmentation Ions for Sulfation Site Analysis
| Fragment Ion Type | Information Provided | Reference |
| Y- and Z-ions | Indicate sulfation on the reducing-end residue. | nih.gov |
| C- and B-ions | Indicate sulfation on the non-reducing end residue. | nih.gov |
| Cross-ring fragments (e.g., 3,5A, 1,4A) | Provide precise localization of sulfate groups on the sugar ring. | nih.govnih.gov |
Imaging mass spectrometry (IMS) is a powerful technique that enables the visualization of the spatial distribution of molecules directly in tissue sections without the need for labels. cellenion.comjst.go.jp This methodology is particularly valuable for understanding the localization of this compound-containing structures, such as glycosaminoglycans (GAGs), within their native biological context. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI)-IMS is the most common IMS technique used for this purpose. cellenion.comnih.gov In a typical MALDI-IMS experiment, a thin tissue section is coated with a matrix that facilitates the desorption and ionization of analytes upon laser irradiation. The mass spectrometer then detects the ions at each spatial coordinate (pixel), generating a molecular map of the tissue. jst.go.jpnih.gov
Recent advancements have combined MALDI-IMS with ion mobility spectrometry (IMS), such as trapped ion mobility spectrometry (TIMS), to separate isomeric GAG oligosaccharides directly from tissue. nih.gov This allows for the in situ detection, identification, and localization of different GAGs and their sulfation states. For example, researchers have been able to spatially resolve chondroitin, dermatan, and hyaluronan oligosaccharides in retinal tissue after in situ enzymatic treatment. nih.gov While direct imaging of this compound as a single molecule is challenging due to its small size and low abundance, the imaging of larger GAGs that contain this moiety provides critical insights into its biological distribution and function.
Tandem Mass Spectrometry (MS/MS) for Linkage and Sulfation Site Determination.
Spectroscopic Techniques in Quantitative this compound Analysis
Spectroscopic methods offer powerful, non-destructive means to probe the molecular features of this compound. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can obtain detailed information on its chemical structure and spatial arrangement.
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule, creating a unique "molecular fingerprint". jrespharm.com When applied to this compound, FTIR can confirm the presence of key structural motifs and is particularly sensitive to the sulfate group. nih.gov The infrared spectrum of a compound is unique, meaning no two distinct molecular structures will produce an identical spectrum. jrespharm.com
The analysis relies on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the energy absorbed at these frequencies reveals the types of bonds present. For this compound, the spectrum is characterized by specific absorption bands. The strong antisymmetric stretching vibrations of the sulfate group (SO₃⁻) typically appear in the 1150 to 1350 cm⁻¹ range, serving as a distinct marker for the sulfation pattern. acs.org Other important regions include the broad band for O-H and N-H stretching (around 3000-3600 cm⁻¹), C-H stretching (around 2900 cm⁻¹), and various bending and stretching vibrations in the "fingerprint region" (below 1500 cm⁻¹) corresponding to C-O, C-C, and C-N bonds. acs.orgresearchgate.net The position of the sulfate ester linkage (C-O-S) is often observed in the 830–850 cm⁻¹ region. researchgate.net By comparing the FTIR spectrum of a sample to a known standard of this compound, its identity and purity can be verified.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Hydroxyl (O-H) & Amine (N-H) | Stretching | 3000 - 3600 | researchgate.net |
| Alkane (C-H) | Stretching | 2923 - 2934 | jrespharm.comresearchgate.net |
| Sulfate (SO₃⁻) | Antisymmetric Stretching | 1150 - 1350 | acs.org |
| Ether/Alcohol (C-O) | Stretching | 1000 - 1150 | jrespharm.comacs.org |
| Sulfate Ester (C-O-S) | Stretching | 830 - 850 | researchgate.net |
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org This technique is exceptionally sensitive to the three-dimensional structure of molecules, making it a valuable tool for conformational studies of this compound, particularly when it is part of a larger oligosaccharide or interacting with a protein. uni-greifswald.deplos.org
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Fingerprinting.
Isotopic Labeling and Tracer Studies of this compound Metabolism
Isotopic labeling is a powerful strategy to trace the metabolic journey of molecules within a biological system. By replacing specific atoms with their heavier (stable) or radioactive isotopes, researchers can follow the precursors of this compound through complex biosynthetic pathways and quantify their metabolic flux.
Radiolabeling involves using molecules containing a radioactive isotope, such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or sulfur-35 (B81441) (³⁵S), to track metabolic processes. This method has been fundamental in elucidating the biosynthetic pathways of GAGs like heparan sulfate, which can contain this compound residues. oup.comnih.gov
The general approach involves introducing a radiolabeled precursor into a cell culture or organism. nih.gov To trace the biosynthesis of a GAG containing this compound, common precursors include [³H]glucosamine or [¹⁴C]glucosamine to label the sugar backbone, and [³⁵S]sulfate to label the sulfate groups. nih.govnih.gov The universal sulfate donor in biological systems is 3'-phosphoadenosine-5'-phosphosulfate (PAPS); therefore, tracing the incorporation of [³⁵S]sulfate from PAPS into the GAG chain is a direct way to study the sulfation process carried out by sulfotransferases. researchgate.net After a period of incubation to allow for metabolic incorporation, the GAGs are extracted, purified, and analyzed for radioactivity. The presence and location of the radiolabel provide direct evidence of the biosynthetic pathway and the enzymes involved. nih.gov This technique has been crucial in identifying specific sulfotransferases responsible for modifying glucosamine at the 3-O position.
Table 2: Common Radiolabeled Precursors in GAG Biosynthesis Studies
| Radiolabeled Precursor | Isotope | Purpose | Reference |
|---|---|---|---|
| d-Glucosamine | ³H or ¹⁴C | Traces the incorporation of the glucosamine sugar into the polysaccharide backbone. | oup.comoup.com |
| Sulfate | ³⁵S | Traces the addition of sulfate groups to the polysaccharide chain via sulfotransferases. | nih.govresearchgate.net |
| Acetic Acid | ³H or ¹⁴C | Can be used to label the dolichol moiety for studies on lipid-linked oligosaccharide synthesis. | oup.com |
Metabolic flux analysis using stable (non-radioactive) isotopes provides a quantitative measure of the rates (fluxes) of metabolic pathways in a living system at a steady state. eurisotop.comnih.gov This advanced technique overcomes some limitations of radiolabeling and has become a key tool in metabolomics. nih.gov Tracers containing stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H) are introduced to cells or organisms. eurisotop.commdpi.com
To study the metabolism related to this compound, a common strategy is to use ¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose) as a precursor. escholarship.orgnih.gov Glucose is a central metabolite that can be converted into glucosamine via the hexosamine biosynthetic pathway, eventually forming UDP-N-acetylglucosamine, a key building block for GAGs. nih.gov As the ¹³C-labeled glucose is metabolized, the ¹³C atoms are incorporated into this compound and other downstream metabolites. By using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can measure the mass isotopologue distribution (the pattern of ¹³C enrichment) in the final product. eurisotop.comnih.gov This distribution pattern reveals which pathways were active and allows for the calculation of their relative contributions to the synthesis of the target molecule, providing a dynamic map of cellular metabolism that is not achievable with simple concentration measurements. eurisotop.com
Table 3: General Workflow for Stable Isotope Tracing Metabolic Flux Analysis
| Step | Description |
|---|---|
| 1. Tracer Selection | Choose a stable isotope-labeled precursor (e.g., ¹³C₆-glucose, ¹³C₅-glutamine) based on the metabolic pathway of interest. nih.govmdanderson.org |
| 2. Labeling Experiment | Introduce the tracer to the biological system (e.g., cell culture) and allow it to reach a metabolic and isotopic steady state. nih.gov |
| 3. Metabolite Extraction | Quench metabolism rapidly and extract intracellular metabolites, including the target molecule and its intermediates. |
| 4. Analytical Measurement | Analyze the extracts using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) to determine the mass isotopologue distributions. nih.govescholarship.org |
| 5. Flux Calculation | Use computational models to calculate the intracellular metabolic fluxes from the measured labeling patterns. |
Chemical Synthesis and Derivatization Strategies for D Glucosamine 3 Sulfate
Chemoenzymatic Synthesis of d-Glucosamine-3-sulfate
Chemoenzymatic synthesis has emerged as a powerful and efficient alternative to purely chemical methods for producing complex, structurally defined HS oligosaccharides. rsc.orgresearchgate.net This strategy combines the precision of enzymatic reactions for specific modifications with the versatility of chemical synthesis for creating precursor molecules, thereby avoiding tedious protecting group manipulations and often resulting in higher yields. rsc.orgnih.gov Researchers have successfully used this integrated approach to generate a variety of 3-O-sulfated oligosaccharides by leveraging a suite of recombinant heparan sulfate (B86663) biosynthetic enzymes. researchgate.netacs.org
The critical step in the biosynthesis of this compound is the regioselective transfer of a sulfonate group to the 3-hydroxyl position of a glucosamine (B1671600) residue within a growing oligosaccharide chain. This reaction is catalyzed by a family of heparan sulfate 3-O-sulfotransferases (3-OSTs). pnas.org In mammals, there are seven distinct 3-OST isoforms, each exhibiting unique substrate specificities, which allows for the creation of diverse 3-O-sulfated structures. acs.orgnih.gov
The sulfation is carried out on specific precursor oligosaccharides. The enzymes can transfer a sulfo group to the 3-OH position of either an N-sulfo glucosamine (GlcNS) or an N-unsubstituted glucosamine (GlcNH2) unit. pnas.org For instance, studies on 3-OST-3A have shown that it can sulfate N-unsubstituted glucosamine residues within defined tetrasaccharide sequences. nih.gov The universal sulfate donor for these enzymatic reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). uniprot.orgresearchgate.net
The substrate specificity of the 3-OST isoforms is highly dependent on the surrounding saccharide sequence. This specificity is a key determinant of the biological function of the resulting heparan sulfate chain. For example, 3-OST-1 preferentially sulfates a glucosamine residue that is flanked on its non-reducing side by a glucuronic acid (GlcA) unit, a modification crucial for creating the antithrombin-binding site in anticoagulant heparin. pnas.org In contrast, 3-OST-3 acts on glucosamine units flanked by a 2-O-sulfated iduronic acid (IdoA2S), generating structures involved in viral entry, such as for Herpes Simplex Virus-1. pnas.org Recombinant versions of these enzymes, such as 3-OST-4, have been expressed and utilized to synthesize libraries of novel 3-O-sulfated oligosaccharides. nih.gov
| Enzyme Isoform | Typical Precursor Sequence (Non-reducing side) | Resulting Structure | Associated Function |
|---|---|---|---|
| 3-OST-1 | -GlcA-GlcNS- | -GlcA-GlcNS3S- | Anticoagulant Activity pnas.org |
| 3-OST-3 | -IdoA2S-GlcNS- | -IdoA2S-GlcNS3S- | HSV-1 Viral Entry pnas.org |
| 3-OST-3A | -IdoUA2S-GlcNS-IdoUA2S-GlcNH2- | -IdoUA2S-GlcNS-IdoUA2S-GlcNH2(3S)- | Unknown Biological Function nih.gov |
| 3-OST-5 | -GlcA-GlcNS6S-GlcA- | -GlcA-GlcNS3S,6S-GlcA- | Preferential action on 6-O-sulfated precursors physiology.org |
Another optimization strategy involves the use of chemically synthesized acceptors designed for simplified processing. For instance, a p-nitrophenyl (p-NP) β-glucuronide can serve as an acceptor for enzymatic elongation. The p-NP group facilitates the purification of the growing oligosaccharide chain via C-18 resin chromatography, demonstrating how a chemical handle can improve the efficiency of an enzymatic process. researchgate.net Furthermore, optimizing reaction parameters such as the molar ratio of donor to acceptor and reaction temperature can dramatically improve the yields of specific glycosylation steps. tbzmed.ac.ir
Enzymatic Sulfation of d-Glucosamine Precursors.
Stereoselective Chemical Synthesis of this compound and its Analogs
Purely chemical synthesis of oligosaccharides containing this compound is a formidable task, primarily due to the challenges of achieving stereoselective glycosidic bond formation and regioselective sulfation at the C-3 hydroxyl group. wgtn.ac.nzresearchgate.net The development of effective protecting group strategies is central to overcoming these hurdles and enabling the controlled, stepwise assembly of these complex molecules. wgtn.ac.nz
The selective sulfation of the 3-OH group of glucosamine requires that all other reactive hydroxyl and amino groups be masked with appropriate protecting groups. The key is to employ an orthogonal protecting group on the C-3 hydroxyl that can be removed under conditions that leave all other protecting groups intact. wgtn.ac.nz
A successful strategy involves the use of the 2-naphthylmethyl (Nap) ether as a protecting group for the 3-OH position. uga.edu The Nap group is stable during glycosylation and other manipulations but can be selectively cleaved using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), exposing the 3-OH for sulfation. pnas.orgrsc.org This approach has been central to the divergent synthesis of libraries of heparan sulfate analogs. rsc.org In a typical divergent synthesis scheme, a fully protected oligosaccharide precursor is created. Then, specific protecting groups are selectively removed to install sulfates at desired positions. For example, a tert-butyldiphenylsilyl (TBDPS) group might be used to protect the 6-OH position, which can be removed with fluoride (B91410) reagents, while the Nap group protects the 3-OH position. rsc.org
| Hydroxyl Position | Protecting Group Example | Deprotection Reagent/Condition | Reference |
|---|---|---|---|
| 3-OH | 2-Naphthylmethyl (Nap) ether | DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | uga.edursc.org |
| 6-OH | tert-Butyldiphenylsilyl (TBDPS) ether | HF·py (Hydrogen fluoride-pyridine) | rsc.org |
| Amino (N) | Azide (N3) | Reduction (e.g., with Zn/AcOH) | rsc.org |
| Other OH groups | Benzyl (Bn) ether | Hydrogenolysis (e.g., H2, Pd/C) | rsc.org |
A primary motivation for the complex synthesis of this compound and its analogs is to create molecular probes to dissect the structure-activity relationships of heparan sulfate-protein interactions. pnas.org By systematically varying the sulfation pattern, chemists can produce libraries of defined oligosaccharides to identify the precise structural motifs required for binding to specific biological receptors, such as growth factors and chemokines. rsc.orgifremer.fr
For example, a library of 13 novel N-unsubstituted and N-acetylated heparan sulfate tetrasaccharides, some containing the 3-O-sulfate group, was synthesized to explore selective interactions with chemokines. rsc.org Microarray analysis revealed that a specific derivative, a tetrasaccharide with 3-O and 6-O sulfation on an N-unsubstituted glucosamine unit (HT-3,6S-NH), showed selective recognition of the chemokine CCL2, highlighting the importance of this rare modification in mediating protein binding. rsc.org Similarly, synthetic octasaccharides have been designed and created to investigate the structural requirements for binding to fibroblast growth factor 2 (FGF-2), a key signaling protein. wgtn.ac.nznih.gov These synthetic derivatives serve as invaluable tools for understanding the molecular basis of heparan sulfate's diverse biological roles and for designing potential therapeutics.
Protecting Group Strategies in Selective Sulfation.
Preparation of Isotopically Labeled this compound for Research Applications
Isotopically labeled standards are essential for the quantitative analysis of low-abundance molecules like this compound in complex biological mixtures. Chemoenzymatic methods have been successfully employed to prepare stable isotope-labeled oligosaccharides for use as internal calibrants in mass spectrometry-based analytical techniques. nih.gov
A key strategy involves the synthesis of octasaccharide precursors where specific glucuronic acid (GlcA) residues are universally labeled with carbon-13 (¹³C). nih.gov These precursors, containing the desired 3-O-sulfated glucosamine sequence, are then synthesized using a combination of chemical steps and enzymatic elongation. Digestion of these ¹³C-labeled octasaccharides with heparin lyases yields smaller, isotopically heavy di- or tetrasaccharide fragments that can be used as calibrants for the highly sensitive and quantitative analysis of their natural, unlabeled counterparts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govacs.org
Another approach focuses on labeling the sulfate group itself. This is achieved by first synthesizing the universal sulfate donor, PAPS, with a heavy sulfur isotope (e.g., ³⁴S) or a radioisotope (³⁵S). researchgate.net This labeled PAPS can then be used in enzymatic sulfation reactions catalyzed by 3-OSTs to introduce an isotope-labeled sulfate group onto the 3-OH position of the glucosamine precursor. nih.govresearchgate.net This method has been instrumental in tracing the fate of the sulfate group and characterizing the products of enzymatic reactions. nih.gov
Synthesis of Deuterated and Carbon-13 Labeled Variants
The synthesis of isotopically labeled this compound is a specialized, multi-step process that is not routinely documented in a single procedure. It fundamentally involves the preparation of an isotopically labeled d-glucosamine precursor, followed by regioselective sulfation at the C3 hydroxyl group. The strategies employed draw from established methods in carbohydrate chemistry and enzymology.
Preparation of Labeled d-Glucosamine Precursors:
The initial and most critical step is the acquisition of the labeled d-glucosamine. These precursors can be produced through various means:
Metabolic Labeling: Microorganisms, such as engineered E. coli strains, can be cultivated in minimal media where the sole carbon or nitrogen source is an isotopic equivalent. For instance, growing bacteria on a medium containing [U-¹³C₆]-D-glucose and ¹⁵N-labeled ammonium (B1175870) sulfate leads to the biosynthesis of uniformly ¹³C- and ¹⁵N-labeled N-acetylheparosan, a precursor to heparan sulfate that can be broken down to its constituent labeled amino sugars. uniprot.org
Chemical Synthesis: Complex chemical routes can be employed to create specifically labeled compounds. For example, starting from simpler labeled precursors allows for the construction of the glucosamine skeleton with isotopes at desired positions.
Commercial Availability: A range of isotopically labeled glucosamine derivatives are commercially available. These include, but are not limited to, D-Glucosamine-¹³C₆ hydrochloride and N-Acetyl-D-glucosamine-¹³C₃,¹⁵N, which serve as convenient starting materials for subsequent derivatization. physiology.org
Regioselective 3-O-Sulfation:
Once the labeled d-glucosamine is obtained, the principal challenge is the selective sulfation of the hydroxyl group at the C3 position, while avoiding reactions at the C1, C4, and C6 positions. This requires the use of protecting groups for the other reactive sites (amino and hydroxyl groups) before the sulfation step, followed by deprotection. Two primary strategies for achieving 3-O-sulfation are chemoenzymatic and purely chemical methods.
Enzymatic Sulfation: This is a highly specific method utilizing heparan sulfate D-glucosaminyl 3-O-sulfotransferases (3-OSTs). These enzymes catalyze the transfer of a sulfo group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), specifically to the 3-OH position of a glucosamine residue within a heparan sulfate chain. uniprot.orgnih.gov To apply this to a labeled monomer, one would first need to incorporate the labeled glucosamine into a suitable oligosaccharide substrate. The 3-OST enzyme would then be used to install the sulfate group at the C3 position of the labeled residue. Finally, the resulting sulfated oligosaccharide would be enzymatically or chemically degraded to release the desired labeled this compound monomer. acs.org
Chemical Sulfation: A purely chemical approach offers an alternative that avoids the complexities of enzymatic reactions. A common strategy for achieving regioselective acylation or sulfation in carbohydrates is the stannylidene acetal (B89532) method . This procedure involves:
Protecting the amine group (e.g., as an N-phthalimide or N-tetrachlorophthaloyl derivative) and other necessary hydroxyls.
Reacting the partially protected, labeled glucosamine derivative with dibutyltin (B87310) oxide (Bu₂SnO). This forms a stannylidene acetal, typically across a diol, which selectively activates one hydroxyl group over the other. For glucosamine derivatives, this method can be tuned to enhance the nucleophilicity of the 3-OH group.
Treating the activated intermediate with a sulfating agent, such as a sulfur trioxide-trimethylamine complex (SO₃·NMe₃) or sulfur trioxide-pyridine complex (SO₃·py), to introduce the sulfate group at the C3 position. beilstein-journals.org
Finally, a series of deprotection steps are performed to remove the protecting groups, yielding the final product, isotopically labeled this compound.
This combination of obtaining a labeled precursor followed by a highly regioselective chemical or enzymatic sulfation strategy allows for the synthesis of these critical tracer molecules.
Applications in NMR and Mass Spectrometry Tracer Studies
Isotopically labeled variants of d-glucosamine and its derivatives, including sulfated forms, are invaluable tools in metabolic research. By introducing molecules with heavier isotopes (like ¹³C or Deuterium) into biological systems, researchers can trace their paths through metabolic pathways and quantify their incorporation into various biomolecules using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). bitesizebio.com
Mass Spectrometry (MS) Tracer Studies:
MS is a highly sensitive technique used to detect and quantify isotopically labeled metabolites. In these studies, cells or organisms are supplied with a labeled precursor, and after a set period, metabolites are extracted and analyzed. The mass spectrometer separates molecules based on their mass-to-charge ratio, allowing for the clear distinction between unlabeled (e.g., ¹²C) and labeled (¹³C) versions of a compound.
Metabolic Flux Analysis: Stable isotope tracing is a cornerstone of metabolic flux analysis. For example, by providing ¹³C-labeled glucose or glutamine to cells, researchers can track the carbon and nitrogen atoms as they are incorporated into the hexosamine biosynthetic pathway. ashpublications.orgbiorxiv.org This allows for the quantification of intermediates like glucosamine-6-phosphate and UDP-N-acetylglucosamine. Analysis of the mass isotopologue distribution (the relative amounts of a metabolite with different numbers of heavy isotopes) reveals the activity of specific pathways. For instance, studies have used ¹³C-labeled glucose to demonstrate that cancer-associated metabolic shifts can directly alter the flow of glucose into the synthesis of monosaccharides used for cell-membrane glycans. biorxiv.org
Quantification of Sulfated Glycans: MS, particularly when coupled with liquid chromatography (LC-MS/MS), is used to quantify specific, rare modifications like 3-O-sulfation. By using chemoenzymatically synthesized ¹³C-labeled 3-O-sulfated oligosaccharides as internal standards, researchers can accurately measure the amount of their unlabeled counterparts in complex biological samples like plasma or tissue extracts. physiology.orgnih.govphysiology.org This method involves mixing the biological sample with a known amount of the heavy standard, digesting the heparan sulfate, and then comparing the peak areas of the labeled and unlabeled fragments in the mass spectrometer. physiology.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Tracer Studies:
NMR spectroscopy detects the isotopic label directly within intact tissues or extracts, providing not only quantitative data but also structural and conformational information.
Tracing Metabolic Fate: ¹³C NMR is particularly powerful for tracing the metabolic fate of labeled substrates in vivo or in tissue explants. In a landmark study, dogs were administered ¹³C-labeled glucosamine hydrochloride orally. nih.govresearchgate.netusu.edu Articular cartilage and other tissues were later harvested and analyzed. Inductively coupled plasma mass spectroscopy (ICP-MS) and ¹³C NMR spectroscopy confirmed the incorporation of the ¹³C label into the cartilage. nih.govresearchgate.netusu.edu This provided definitive evidence that orally administered glucosamine can reach the joint, be taken up by chondrocytes, and be incorporated into cartilage proteoglycans.
Structural Characterization: NMR is essential for confirming the structure of synthesized labeled compounds. For example, 2D NMR techniques like HSQC can confirm the position of sulfation by observing shifts in the signals of adjacent protons and carbons. In the synthesis of a 3'-O-sulfated antigen, a clear downfield shift of the H-3'/C-3' signal in the HSQC spectrum after sulfation confirmed that the reaction occurred at the desired position. beilstein-journals.org
The following table summarizes findings from a tracer study investigating the fate of orally administered ¹³C-labeled glucosamine in dogs, demonstrating its incorporation into various tissues.
| Tissue | ¹³C Percentage Increase (Dog 1 vs. Control) | ¹³C Percentage Increase (Dog 2 vs. Control) | Reference |
|---|---|---|---|
| Articular Cartilage | 2.3% | 1.6% | nih.govresearchgate.netusu.edu |
| Liver | Highest Percentage | Not specified | nih.govresearchgate.net |
| Other Tissues (Spleen, Heart, Kidney, etc.) | Lower than Articular Cartilage | Lower than Articular Cartilage | nih.govresearchgate.net |
Dog 1 received 500 mg/day for 2 weeks; Dog 2 received 250 mg/day for 3 weeks. nih.govresearchgate.netusu.edu
These tracer studies, powered by the synthesis of deuterated and ¹³C-labeled variants of this compound and its precursors, are fundamental to understanding the biochemistry, metabolism, and therapeutic potential of sulfated monosaccharides.
Comparative and Evolutionary Perspectives of D Glucosamine 3 Sulfate
Cross-Species Variations in d-Glucosamine-3-sulfate Metabolism and Glycan Structures
The metabolism and resulting structures of GAGs, including those containing this compound, exhibit significant variation across different species, reflecting evolutionary adaptations. nih.govtandfonline.com While the fundamental components of GAG biosynthesis are conserved from invertebrates to vertebrates, the specific sulfation patterns can be highly diverse. nih.govtandfonline.com
For instance, heparan sulfate (B86663) (HS), a major GAG where 3-O-sulfation of glucosamine (B1671600) occurs, is found in a wide range of organisms from primitive invertebrates to humans, indicating its involvement in fundamental biological processes. nih.govtandfonline.com The highly sulfated nature of HS is a characteristic that has been maintained throughout evolution. nih.govtandfonline.com However, the structural complexity and specific sulfation patterns of GAGs like chondroitin (B13769445) sulfate (CS) can be more limited in lower organisms compared to vertebrates. nih.gov
A notable example of cross-species variation is seen in mollusks. Structural analysis of a clam heparan sulfate revealed a significant amount of saccharide containing this compound, a unique marker for the antithrombin-binding region of heparin/HS in mammals. tandfonline.com This suggests that the machinery for producing this specific sulfation existed early in animal evolution.
Comparison of Sulfotransferase Orthologs Across Organisms
The enzymes responsible for the 3-O-sulfation of glucosamine residues in heparan sulfate are the heparan sulfate 3-O-sulfotransferases (HS3STs). nih.govgenecards.org In mammals, this is a large family of enzymes, with seven known isoforms in humans, suggesting a high degree of regulation and specificity in generating 3-O-sulfated HS structures. nih.govfrontiersin.org The presence of multiple HS3ST isoforms allows for the creation of distinct 3-O-sulfated motifs that can interact with different protein ligands. frontiersin.org
The evolutionary history of HS3STs is ancient, with orthologs found in various organisms, including nematodes like Caenorhabditis elegans. nih.govfrontiersin.org The presence of these enzymes across divergent species highlights the conserved importance of 3-O-sulfation. The table below provides a comparison of human and mouse orthologs for two of the HS3ST enzymes.
| Gene | Human Information | Mouse Ortholog (Hs3st1) | Mouse Ortholog (Hs3st3a1) |
|---|---|---|---|
| Name | HS3ST1 (Heparan Sulfate-Glucosamine 3-Sulfotransferase 1) genecards.org | Hs3st1 (heparan sulfate (glucosamine) 3-O-sulfotransferase 1) ensembl.org | Hs3st3a1 (heparan sulfate (glucosamine) 3-O-sulfotransferase 3A1) nih.gov |
| Function | Possesses heparan sulfate glucosaminyl 3-O-sulfotransferase activity and is a rate-limiting enzyme for the synthesis of anticoagulant heparan sulfate. wikipedia.org | Enables [heparan sulfate]-glucosamine 3-sulfotransferase activity. alliancegenome.org | Predicted to enable [heparan sulfate]-glucosamine 3-sulfotransferase activity. nih.gov |
| Associated Pathways | Glycosaminoglycan metabolism. genecards.org | Glycosaminoglycan biosynthetic process. alliancegenome.org | Heparan sulfate proteoglycan biosynthetic process. nih.gov |
| Cellular Location | Golgi lumen, integral component of membrane. wikipedia.org | Active in Golgi apparatus. alliancegenome.org | Predicted to be located in Golgi membrane. nih.gov |
Evolutionary Divergence in Glycosaminoglycan Sulfation Patterns
The sulfation patterns of glycosaminoglycans have diverged significantly throughout evolution, leading to a vast diversity of structures with specialized functions. nih.govroyalsocietypublishing.org This divergence is evident in the types and positions of sulfate groups on the GAG chains of different organisms. nih.gov While the basic GAG backbones are relatively simple, extensive modifications like sulfation and epimerization create enormous structural variability. nih.gov
The anatomical distribution of specific heparan sulfate modification patterns can be highly cell-specific and is evolutionarily conserved over millions of years in nematode species, suggesting important and conserved functions for these specific glycan structures. oup.com For example, some HS modification patterns are widely distributed in the nervous system, while others are restricted to single neurites or synaptic connections. oup.com
Invertebrate GAGs often display unique sulfation patterns compared to their vertebrate counterparts. For instance, the major GAG in the ascidian Styela plicata is a highly sulfated dermatan sulfate, with its major disaccharide unit being HexA(2-O-sulfate)-GlcN(2-N-, 6-O-disulfate). nih.gov This highlights the evolutionary plasticity of GAG sulfation.
Comparison of this compound with Other Sulfated Monosaccharides
The position of the sulfate group on a monosaccharide has a profound impact on its biological function. This compound is just one of many possible sulfated hexosamines, each with potentially distinct roles.
Structural and Functional Similarities with GlcNAc-6S or GalNAc-4S
While all sulfated monosaccharides contribute a negative charge to the glycan chain, their specific structures dictate their interactions with proteins. researchgate.net this compound, N-acetylglucosamine-6-sulfate (GlcNAc-6S), and N-acetylgalactosamine-4-sulfate (GalNAc-4S) are all key components of GAGs.
Functional Similarities : The primary function of these sulfated monosaccharides is to create specific binding sites for proteins, thereby modulating a vast range of biological activities, including cell signaling, development, and pathogen interactions. nih.govresearchgate.net For example, 6-O-sulfation in heparan sulfate is known to promote the entry of viruses like hepatitis C. researchgate.net
The table below outlines the basic characteristics of these sulfated monosaccharides.
| Compound | Parent Hexosamine | Position of Sulfation | Commonly Found In |
|---|---|---|---|
| This compound | d-Glucosamine | 3-O | Heparan Sulfate/Heparin nih.gov |
| N-acetylglucosamine-6-sulfate (GlcNAc-6S) | N-acetylglucosamine | 6-O | Keratan Sulfate, Heparan Sulfate annualreviews.orgsigmaaldrich.com |
| N-acetylgalactosamine-4-sulfate (GalNAc-4S) | N-acetylgalactosamine | 4-O | Chondroitin Sulfate, Dermatan Sulfate nih.govnih.gov |
Distinct Roles of Positional Sulfation on Hexosamines
The precise position of the sulfate group on the hexosamine ring is critical for determining the specificity of protein-GAG interactions. nih.govresearchgate.net This positional information is a key element of the "sulfation code."
This compound : This modification is relatively rare but biologically significant. nih.gov It is a key determinant for the binding and activation of antithrombin, a crucial inhibitor of blood coagulation. nih.gov It also serves as a receptor for the entry of Herpes Simplex Virus-1. researchgate.net The enzymes that install this sulfate group, the HS3STs, represent the largest family of sulfotransferases involved in heparan sulfate biosynthesis, underscoring the importance of this specific modification. nih.gov
GalNAc-4S : 4-O-sulfation of N-acetylgalactosamine is a hallmark of chondroitin sulfate A and dermatan sulfate. nih.gov This modification is crucial for the roles of these GAGs in cartilage structure and function, as well as in cell adhesion and migration. nih.gov
The distinct biological roles arising from the positional sulfation of hexosamines highlight the remarkable specificity of the enzymatic machinery that synthesizes these complex carbohydrates and the intricate nature of the information encoded within their structures.
Computational and Theoretical Approaches to D Glucosamine 3 Sulfate Research
Quantum Mechanical Studies of d-Glucosamine-3-sulfate Reactivity
Quantum mechanics (QM) offers a framework for understanding the electronic behavior of molecules, which governs their chemical reactivity. nih.gov Methods like Density Functional Theory (DFT) are frequently used to analyze the structure and properties of complex biomolecules, including sulfated glucosamine (B1671600) derivatives. researchgate.netresearchgate.net
Electronic structure calculations are crucial for characterizing the sulfonate (−OSO₃⁻) group attached to the d-glucosamine scaffold. These studies often employ QM methods to determine molecular geometries, charge distributions, and orbital interactions. researchgate.net The sulfonate group is modeled as a sulfate (B86663) (−O–SO₃⁻) moiety, and its electronic properties are key to its function. acs.orgbiorxiv.org
DFT calculations reveal that the negative charge of the sulfonate group is delocalized across the oxygen atoms, which influences its interaction with its environment. acs.orgbiorxiv.org Studies on model compounds like methylsulfate (B1228091) (CH₃OSO₃⁻), which mimics O-sulfation, help in parameterizing force fields for more extensive simulations. acs.orgbiorxiv.org The electronic structure plays a critical role in the interactions of sulfated glucosamine with metal ions and its potential synergistic effects with other ions. researchgate.net Frontier molecular orbital analysis can indicate the influence of modifications like sulfation on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are central to chemical reactivity. researchgate.net
Table 8.1: Theoretical Approaches for Studying Sulfated Molecules
| Computational Method | Application in Sulfated Glucosamine Research | Key Findings |
|---|---|---|
| Density Functional Theory (DFT) | Analysis of electronic structure, molecular geometry, and reactivity descriptors. nih.govresearchgate.netresearchgate.netacs.org | Provides insights into charge distribution on the sulfonate group and the stability of different conformations. researchgate.netacs.org |
| Ab Initio Molecular Dynamics (AIMD) | Simulating the behavior of sulfated moieties and their interactions with ions at a quantum level. acs.orgbiorxiv.org | Serves as a benchmark for developing accurate force fields for classical molecular dynamics simulations. acs.orgbiorxiv.org |
| Atoms in Molecules (AIM) | Characterizing the nature of chemical bonds, including intramolecular hydrogen bonds. acs.org | Helps to understand how sulfation and other modifications stabilize the molecular structure. acs.org |
This table provides an overview of common theoretical methods and their applications in the study of sulfated biomolecules.
The formation of this compound is catalyzed by heparan sulfate 3-O-sulfotransferases (3-OSTs), which transfer a sulfo group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl position of a glucosamine residue within a heparan sulfate chain. researchgate.netpnas.org Combined Quantum Mechanical/Molecular Mechanical (QM/MM) methods are particularly suited for studying these enzymatic reactions. researchgate.netnih.govfrontiersin.org
In a QM/MM approach, the chemically active region (the reacting parts of PAPS and the glucosamine unit, along with key catalytic residues) is treated with a high-level QM method, while the rest of the enzyme and solvent are modeled using a classical MM force field. researchgate.netnih.gov
Computational studies on the catalytic mechanism of 3-OST have shown that the reaction proceeds through a single elementary step. researchgate.net This step involves an associative SN2-like transfer of the sulfate group from PAPS to the glucosamine's 3-OH group. researchgate.net The reaction is facilitated by key amino acid residues in the active site; for instance, a catalytic glutamate (B1630785) residue (Glu184 in one isoform) acts as a base, accepting a proton from the glucosamine's hydroxyl group to activate it for nucleophilic attack on the PAPS sulfur atom. researchgate.net
Table 8.2: Calculated Activation Free Energies for 3-OST Catalysis
| Reacting Conformation | Activation Free Energy (kcal/mol) | Computational Level of Theory |
|---|---|---|
| Conformation 1 (from 3 ns MD) | 10.2 | ONIOM(M06-2X-D3/6-311++G(2d,2p):ff94//B3LYP/6-31G(d):ff94) |
| Conformation 2 (from 6 ns MD) | 20.9 | ONIOM(M06-2X-D3/6-311++G(2d,2p):ff94//B3LYP/6-31G(d):ff94) |
Data sourced from a QM/MM study on the 3-O-sulfotransferase reaction mechanism. researchgate.net The calculated energies are consistent with the experimentally determined upper limit of 20.4 kcal/mol. researchgate.net
Electronic Structure Calculations of the Sulfonate Group.
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. For this compound, MD is used to explore its interactions with proteins and its conformational dynamics within larger oligosaccharide chains. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. acs.orgbiorxiv.org
The 3-O-sulfo group is a critical recognition motif for the binding of heparan sulfate to a wide array of proteins. pnas.org MD simulations are instrumental in elucidating the specific interactions that govern this recognition. mdpi.com These simulations can reveal the binding modes of oligosaccharides containing this compound within the binding pockets of proteins like antithrombin and viral glycoproteins. researchgate.netpnas.org
Simulations show that the negatively charged sulfate groups, including the one at the 3-position, primarily engage in electrostatic interactions with positively charged amino acid residues such as arginine and lysine (B10760008) on the protein surface. mdpi.comnih.gov For example, in studies of 3-OST isoforms, residues like Lys259 in 3-OST-3 and Arg268 in 3-OST-1 are crucial for substrate binding and specificity. pnas.org The binding of a sulfated glycan is often a dynamic process, and MD simulations can capture the mobility of the ligand within the binding site while maintaining key interactions. mdpi.com Computational tools can also be used to predict putative binding sites on a protein's surface, identifying pockets with favorable geometry and chemical properties for ligand interaction. nih.gov
NMR studies combined with computational modeling have shown that 3-O-sulfation can influence the conformation of adjacent residues in an oligosaccharide. nih.gov Specifically, in sequences containing 2-O-sulfated iduronic acid (IdoA2S), the presence of a 3-O-sulfated glucosamine (GlcNS3S) can alter the conformational equilibrium of the IdoA2S ring between the 1C₄ chair and 2Sₒ skew-boat forms. nih.gov This allosteric regulation of conformation through sulfation is a key mechanism by which heparan sulfate chains can present different shapes to their protein binding partners, thereby modulating biological activity. nih.gov MD simulations of sulfated disaccharides and longer oligosaccharides are used to sample these conformational states and understand the flexibility of the glycosidic linkages connecting the sugar units. acs.orgbiorxiv.orgmdpi.com
Simulation of this compound in Protein Binding Pockets.
In Silico Modeling of this compound Metabolic Networks
In silico modeling of metabolic networks, particularly through Genome-Scale Metabolic Models (GEMs), provides a systems-level understanding of how cells produce and utilize metabolites like d-glucosamine and its derivatives. plos.orgplos.org These models are computational reconstructions of the entire set of metabolic reactions in an organism. plos.orgnih.gov
While GEMs may not always contain specific reactions for this compound itself, they typically include pathways for d-glucosamine metabolism. ulisboa.ptnih.gov Glucosamine can be a substrate that enters central carbon metabolism after phosphorylation and other modifications. ulisboa.pt Using techniques like Flux Balance Analysis (FBA), these models can predict metabolic fluxes through various pathways under different conditions, such as predicting cellular growth on glucosamine as a carbon source. nih.govnih.gov
These computational frameworks can be used to:
Trace the atomic paths from substrates like glucose or glutamine to the building blocks of heparan sulfate, including glucosamine. ulisboa.pt
Predict the effects of genetic knockouts of enzymes, such as sulfotransferases, on the production of specific glycan structures. nih.gov
Integrate experimental data (e.g., from transcriptomics or metabolomics) to build tissue-specific or condition-specific models, which could help understand how this compound synthesis is regulated in different biological contexts, such as in healthy versus cancerous tissues. plos.orgmdpi.com
By representing the complex web of biochemical reactions, these models serve as powerful platforms for generating hypotheses about the metabolic roles and regulation of complex carbohydrates like 3-O-sulfated heparan sulfate. plos.org
Pathway Reconstruction and Flux Balance Analysis
Understanding the production of this compound within a cell requires a detailed map of its metabolic origins. Computational pathway reconstruction and analysis techniques are pivotal in elucidating this complex biosynthetic network.
Metabolic Pathway Reconstruction
The biosynthesis of this compound is an integral part of the heparan sulfate (HS) biosynthesis pathway. genome.jpglycoforum.gr.jp This intricate process occurs in the Golgi apparatus and involves a series of enzymatic modifications to a growing polysaccharide chain. mdpi.com
Backbone Synthesis : The process begins with the formation of a tetrasaccharide linker region attached to a serine residue of a core protein. Upon this linker, a repeating disaccharide backbone of glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc) is polymerized by EXT glycosyltransferases. genome.jpglycoforum.gr.jp
Chain Modification : As the chain elongates, it undergoes a series of modifications catalyzed by multiple enzymes. These include the N-deacetylation and N-sulfation of GlcNAc residues, the epimerization of GlcA to iduronic acid (IdoA), and O-sulfation at various positions, including the C2 of uronic acids and C6 of glucosamine residues. genome.jpglycoforum.gr.jp
3-O-Sulfation : The final and most uncommon modification is the transfer of a sulfate group to the 3-hydroxyl (3-OH) position of a glucosamine residue. nih.gov This reaction is catalyzed by a specific family of enzymes known as heparan sulfate D-glucosaminyl 3-O-sulfotransferases (HS3STs). nih.govuniprot.org The creation of this 3-O-sulfated glucosamine residue is a critical rate-limiting step that generates a unique structural motif essential for specific biological interactions, such as binding to antithrombin to confer anticoagulant activity to heparan sulfate. mdpi.comuniprot.org
D-Glucosamine itself is a natural monosaccharide, and its phosphorylated form, glucosamine-6-phosphate, is a key precursor for the hexosamine biosynthesis pathway, which produces the UDP-N-acetylglucosamine donor substrate required for HS synthesis. wikidoc.orgwikipedia.org
Flux Balance Analysis (FBA)
Flux Balance Analysis (FBA) is a computational method used to predict metabolic flux distributions in a genome-scale metabolic model. igem.orgplos.org While specific FBA models focusing exclusively on this compound are not widely documented, this technique has been applied to optimize the production of its precursor, heparosan (the non-sulfated backbone of heparin), in engineered microorganisms like Escherichia coli. mdpi.com
In such studies, FBA helps to:
Identify Metabolic Bottlenecks : By simulating the metabolic network, FBA can identify reactions that limit the production of essential precursors like UDP-glucuronic acid (UDP-GlcA) and UDP-N-acetylglucosamine (UDP-GlcNAc).
Guide Metabolic Engineering Strategies : The predictions from FBA can inform genetic engineering strategies to enhance product yield. For instance, a study on heparosan production utilized a rationally designed tripartite carbon allocation system, feeding glycerol (B35011), glucose, and fructose (B13574) to the engineered E. coli. This strategy, likely guided by FBA, aimed to partition carbon sources efficiently: glycerol for biomass, glucose for the UDP-GlcA pool, and fructose for the UDP-GlcNAc pool, thereby eliminating competition for precursors and significantly improving the heparosan titer. mdpi.com
By applying FBA to the broader heparan sulfate pathway, researchers can computationally test the effects of various genetic or environmental perturbations on the potential yield of specifically sulfated structures, including those containing this compound.
| Enzyme Family | Abbreviation | Function in Pathway | Reference |
|---|---|---|---|
| Exostosins | EXT1/EXT2 | Polymerize the repeating disaccharide backbone of GlcA and GlcNAc. | genome.jp |
| N-deacetylase/N-sulfotransferase | NDST | Removes acetyl groups from GlcNAc and adds sulfate groups to the amino group. | genome.jp |
| C5-epimerase | GLCE | Converts D-glucuronic acid (GlcA) residues to L-iduronic acid (IdoA). | genome.jp |
| Uronosyl 2-O-sulfotransferase | HS2ST | Adds sulfate groups to the C2 position of uronic acid residues (GlcA/IdoA). | mdpi.com |
| Glucosaminyl 6-O-sulfotransferase | HS6ST | Adds sulfate groups to the C6 position of glucosamine residues. | mdpi.com |
| Heparan sulfate D-glucosaminyl 3-O-sulfotransferase | HS3ST | Catalyzes the terminal 3-O-sulfation of specific glucosamine residues, forming this compound within the HS chain. | nih.govuniprot.org |
Prediction of Novel Enzyme Activities
Computational methods are increasingly used to predict new enzymatic functions, helping to uncover the specific roles of enzymes involved in the biosynthesis of this compound.
Discovering Novel Substrate Specificities
The 3-O-sulfation of glucosamine is catalyzed by a large family of heparan sulfate D-glucosaminyl 3-O-sulfotransferase (HS3ST) isoforms. nih.gov A key area of research has been to determine if these different enzyme isoforms have unique functions. The expression of cDNAs for various isoforms (e.g., 3-OST-1, 3-OST-2, 3-OST-3A, 3-OST-3B) in host cells like COS-7, followed by analysis of the modified heparan sulfate, has revealed novel and distinct substrate specificities. nih.gov
Computational analysis, combined with experimental data, has shown that the action of these isoforms depends on the structure of the surrounding saccharide chain. nih.gov For example, disaccharide analysis of the enzymatic products demonstrated that different isoforms prefer different substrates:
3-OST-1 preferentially modifies sites where the adjacent uronic acid is not 2-O-sulfated. nih.gov
3-OST-2 can transfer a sulfate group to glucosamine residues within the sequences GlcA(2S)-GlcNS and IdoA(2S)-GlcNS. nih.gov
3-OST-3A shows a preference for the sequence IdoA(2S)-GlcNS. nih.gov
This discovery of isoform-specific activities provides a mechanism for the cell to generate highly defined saccharide sequences, suggesting that the expression of different HS3STs can be regulated to produce heparan sulfate with specific functions. nih.gov
Machine Learning and Broader Computational Approaches
Beyond substrate specificity, modern computational biology employs machine learning and other predictive modeling techniques to understand enzyme function more broadly. mdpi.comias.ac.in While these have not yet been extensively applied to HS3STs in published literature, they represent a frontier in the field. Such approaches can:
Predict Enzyme Properties : Machine learning models can be trained on large datasets of known enzymes to predict properties like optimal temperature and pH for catalytic activity based on amino acid sequence. mdpi.comias.ac.in
Screen for Effects of Additives : Software has been developed to predict the effect of various chemical additives on enzyme activity, which is valuable for designing biocatalytic processes for synthesizing complex carbohydrates. ias.ac.in
Identify Potential New Enzymes : By scanning genomic databases for sequences similar to known sulfotransferases, computational tools can identify candidate genes that may encode for novel enzymes with a role in heparan sulfate modification.
These predictive tools can accelerate the discovery and characterization of enzymes involved in the synthesis of this compound, facilitating its potential production for therapeutic and research purposes.
| Enzyme Isoform | Predicted/Confirmed Substrate Preference | Significance | Reference |
|---|---|---|---|
| 3-OST-1 (HS3ST1) | Acts on glucosamine adjacent to a non-2-O-sulfated uronic acid. Key for generating the antithrombin-binding site. | Creates anticoagulant heparan sulfate. | nih.govuniprot.org |
| 3-OST-2 (HS3ST2) | Transfers sulfate to GlcA(2S)-GlcNS and IdoA(2S)-GlcNS structures. | Generates distinct 3-O-sulfated structures, expanding the functional diversity of heparan sulfate. | nih.gov |
| 3-OST-3A (HS3ST3A) | Transfers sulfate to IdoA(2S)-GlcNS structures. | Involved in creating binding sites for viral glycoproteins (e.g., herpes simplex virus). | nih.gov |
| 3-OST-3B (HS3ST3B) | Sulfates an identical disaccharide to 3-OST-3A. | May have tissue-specific roles in regulating HS function. | nih.gov |
Future Directions and Research Challenges in D Glucosamine 3 Sulfate Studies
Elucidating the Full Repertoire of d-Glucosamine-3-sulfate Containing Biomolecules
A primary challenge in the field is to identify the complete range of biomolecules that contain this compound. This modification is predominantly found within heparan sulfate (B86663) proteoglycans (HSPGs), which are complex macromolecules consisting of a core protein and one or more covalently attached heparan sulfate chains. nih.govacs.org These chains are linear polysaccharides composed of repeating disaccharide units of glucuronic acid (or its epimer, iduronic acid) and glucosamine (B1671600). physiology.orgnih.gov The 3-O-sulfation of glucosamine is a relatively rare event, occurring in only a small fraction of total HS. nih.govphysiology.org
The structural diversity of HS is immense, arising from a complex series of enzymatic modifications, including N-deacetylation/N-sulfation, 2-O-sulfation of uronic acids, 6-O-sulfation of glucosamine, and the C5 epimerization of glucuronic acid to iduronic acid. acs.org The 3-O-sulfation, catalyzed by a family of seven heparan sulfate 3-O-sulfotransferase (HS3ST) isoenzymes in mammals, is one of the final modifications in this biosynthetic pathway. nih.govphysiology.orgglycoforum.gr.jp This rarity and the complexity of the surrounding polysaccharide chain have made it difficult to isolate and characterize the full spectrum of 3-O-sulfated structures from biological sources. physiology.org
Future research will need to focus on developing and applying more sensitive and comprehensive analytical techniques to identify and quantify the various HS chains that are modified with this compound. This includes not only identifying the specific HS core proteins but also mapping the precise location of the 3-O-sulfated glucosamine within the polysaccharide chain and characterizing the surrounding sulfation patterns. physiology.orgnih.gov Understanding this "heparanome"—the entire complement of HS structures in a cell or organism—is crucial for deciphering the functional code embedded within these complex carbohydrates. portlandpress.com
| Biomolecule Class | Specific Examples | Significance of this compound |
| Heparan Sulfate Proteoglycans (HSPGs) | Syndecans, Glypicans, Perlecan | The 3-O-sulfation of glucosamine within HS chains of these proteoglycans creates specific binding sites for a variety of protein ligands, modulating their activity and downstream signaling pathways. nih.govfrontiersin.org |
| Heparin | Anticoagulant Heparin | A specific pentasaccharide sequence containing a central 3-O-sulfated glucosamine is essential for its high-affinity binding to antithrombin and its potent anticoagulant activity. physiology.orgrsc.org |
Development of Advanced Methodologies for Spatiotemporal Analysis of this compound
Analyzing the spatial and temporal distribution of this compound is critical for understanding its dynamic roles in physiological and pathological processes. However, the low abundance of this modification and the structural complexity of HS chains present significant analytical hurdles. physiology.orgacs.org
Current methods for detecting 3-O-sulfated HS often lack the sensitivity and specificity required for detailed spatiotemporal analysis. While antibodies and fluorescently labeled proteins like antithrombin can provide qualitative information on the presence of 3-O-sulfated HS, they often cannot distinguish between the products of different HS3ST isoforms or provide detailed structural information. physiology.org Nuclear Magnetic Resonance (NMR) spectroscopy, the gold standard for structural elucidation, requires large amounts of purified material, making it unsuitable for analyzing rare structures from biological samples. physiology.org
The development of advanced mass spectrometry (MS)-based techniques offers a promising path forward. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and quantitative analysis of HS disaccharides and oligosaccharides. physiology.orgnih.govscispace.comresearchgate.neteuropeanpharmaceuticalreview.com Recent advancements include pre-column derivatization methods and hydrophilic interaction liquid chromatography (HILIC) to improve the detection and separation of glucosamine and its derivatives. nih.goveuropeanpharmaceuticalreview.com Further refinement of these MS-based methods, including techniques like negative electron transfer dissociation, will be crucial for sequencing 3-O-sulfated HS oligosaccharides and mapping their distribution in tissues and cells with high resolution. nih.gov The creation of synthetic 3-O-sulfated oligosaccharide standards is also essential to facilitate accurate quantification and structural analysis. acs.org
| Methodology | Advantages | Challenges |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and quantitative capability; can analyze complex mixtures. physiology.orgnih.govscispace.com | Requires specialized equipment and expertise; fragmentation can be complex. nih.gov |
| Antibody/Protein-based Probes | Useful for qualitative analysis and histochemistry. physiology.org | Lack of specificity for different 3-O-sulfated sequences; may not be quantitative. physiology.org |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information. physiology.org | Requires large sample quantities; not suitable for high-throughput analysis. physiology.org |
| Capillary Electrophoresis-Time-of-Flight Mass Spectrometry (CE-TOFMS) | Effective for separating and detecting charged metabolites. mdpi.com | May require derivatization for certain compounds. |
Addressing Unanswered Questions Regarding the Precise Biological Roles of 3-O-Sulfation
While the role of 3-O-sulfation in antithrombin binding and herpes simplex virus entry is well-established, its function in many other biological contexts remains enigmatic. nih.govacs.org The existence of seven distinct HS3ST isoenzymes in mammals, each with unique substrate specificities and expression patterns, strongly suggests a wider range of biological functions for 3-O-sulfated HS. nih.govglycoforum.gr.jp
A key unanswered question is how the specific patterns of 3-O-sulfation, generated by different HS3STs, translate into distinct biological outcomes. For example, different HS3ST isoforms have been implicated in cancer progression, cell differentiation, and neuronal development, but the precise molecular mechanisms are often unclear. frontiersin.orgnih.govpnas.org It is hypothesized that the specific context of the 3-O-sulfate group, including the surrounding sulfation pattern and the identity of the adjacent uronic acid, creates unique binding sites for a diverse array of protein ligands, such as growth factors, chemokines, and morphogens. nih.govrsc.orggenome.jp
Future research must focus on identifying the full "interactome" of 3-O-sulfated HS—the complete set of proteins that bind to these specific glycan structures. portlandpress.com This will require a combination of approaches, including affinity chromatography with engineered 3-O-sulfated HS baits, protein microarrays, and computational modeling. nih.govnih.gov Knockout and gene-silencing studies of the individual HS3ST isoforms in cell and animal models will also be critical for dissecting their specific functions in development and disease. nih.govnih.gov For instance, studies have shown that the expression of specific HS3ST isoforms is dysregulated in various cancers, suggesting that targeting these enzymes could be a novel therapeutic strategy. acs.orgfrontiersin.org There is also emerging evidence linking 3-O sulfation to the cellular uptake and pathology of tau aggregates in neurodegenerative diseases. nih.govfrontiersin.org
| Biological Process | Known/Suspected Role of 3-O-Sulfation | Key Unanswered Questions |
| Blood Coagulation | Essential for antithrombin binding and anticoagulant activity. physiology.org | Are there other coagulation factors regulated by 3-O-sulfated HS? |
| Viral Entry | Acts as an entry receptor for Herpes Simplex Virus-1. nih.gov | Does 3-O-sulfated HS play a role in the entry of other viruses? |
| Cancer | Aberrant expression of HS3STs is linked to tumor growth and metastasis. frontiersin.org | What are the specific protein targets of 3-O-sulfated HS in cancer cells? How do they drive malignancy? |
| Neurodevelopment | Implicated in axon guidance and neuronal growth. pnas.org | What are the specific roles of different HS3ST isoforms in brain development and function? |
| Tauopathies | May mediate the cellular uptake and phosphorylation of tau protein. nih.govfrontiersin.org | Which specific 3-O-sulfated structures are involved, and what is the precise mechanism of interaction? |
Integration of Glycomics and Systems Biology Approaches in this compound Research
To fully comprehend the significance of this compound, it is essential to move beyond studying this single modification in isolation. A holistic, systems-level approach is required, integrating glycomics with other "-omics" disciplines such as genomics, proteomics, and metabolomics. portlandpress.commit.edu
Glycomics aims to characterize the entire complement of glycans (the "glycome") in a biological system. nih.gov By combining advanced analytical techniques with bioinformatics, researchers can begin to correlate specific HS structures, including those with 3-O-sulfation, with changes in gene expression, protein levels, and metabolic pathways. portlandpress.commizutanifdn.or.jp This integrated approach will be crucial for building comprehensive models of how the "heparanome" regulates complex cellular networks and influences cell fate and function. portlandpress.comnih.gov
A systems biology framework will allow researchers to investigate the heparin/HS interactome on a global scale, identifying functional and structural features of HS-binding proteins and the networks they form. nih.govnih.govresearchgate.net This can reveal how perturbations in 3-O-sulfation, due to genetic mutations or changes in HS3ST expression, impact entire signaling networks involved in development, inflammation, and disease. nih.gov Computational modeling and the development of specialized databases will be essential for managing and interpreting the vast datasets generated by these integrated approaches, ultimately helping to decode the complex language of the HS sulfation code. mit.edumdpi.com
| Approach | Goal | Expected Outcome |
| Glycomics | Characterize the complete set of HS structures ("heparanome") in a given biological context. portlandpress.com | Identification of novel 3-O-sulfated HS structures and their correlation with cellular states. |
| Interactomics | Identify all protein partners that bind to specific 3-O-sulfated HS sequences. nih.govnih.gov | A comprehensive map of the 3-O-sulfated HS signaling network. |
| Systems Biology | Integrate glycomics data with genomics, proteomics, and metabolomics to model complex biological systems. portlandpress.commit.edu | A holistic understanding of how 3-O-sulfation influences cellular function and organismal physiology. |
| Computational Biology | Develop algorithms and databases to analyze and predict HS structure-function relationships. mit.edumdpi.com | In-silico tools to guide experimental design and interpret complex glycomics data. |
Q & A
Q. What validated analytical methods are recommended for quantifying D-Glucosamine-3-sulfate in biological matrices?
High-performance liquid chromatography (HPLC) with phosphate buffer mobile phases and UV detection is widely used, as outlined in USP pharmacopeial protocols for glucosamine derivatives . Enzymatic assays leveraging phosphorylation and NADPH quantification are also effective, particularly in cellular models, where sulfate content must be distinguished from free sulfate residues .
Q. What synthesis routes ensure high-purity this compound for experimental use?
Synthesis typically involves dissolving glucosamine salts in aqueous buffers (e.g., phosphate) under mechanical agitation, followed by volumetric dilution and chromatographic validation. USP monographs specify molecular weight calculations (e.g., 573.31 g/mol for glucosamine sulfate sodium chloride) to confirm stoichiometric ratios .
Q. Which quality control parameters are critical during this compound production?
Key parameters include purity (≥98% via HPLC), sulfate content analysis (to differentiate bound vs. free sulfate), and compliance with USP standards for glucosamine salt formulations (e.g., 90–120% labeled potency) .
Q. How do enzymatic assays detect this compound in cellular models?
Enzymatic methods involve phosphorylating this compound to form glucose-6-phosphate, which is oxidized to produce NADPH. The NADPH concentration, measured spectrophotometrically, correlates directly with the target compound’s quantity .
Q. What USP pharmacopeial standards apply to this compound formulations?
USP monographs specify assay protocols using phosphate buffers, standardized mobile phases, and chromatographic validation (e.g., retention time alignment with reference standards) to ensure compliance with purity and potency thresholds .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioavailability data for this compound?
Contradictory findings often arise from variability in study designs (e.g., dosing regimens, matrices). Cross-referencing pharmacokinetic data with literature using triangulation (e.g., comparing HPLC results across studies) and controlling for free sulfate interference can resolve inconsistencies .
Q. What experimental strategies optimize this compound stability under physiological conditions?
Stability studies should employ thermal gravimetric analysis (TGA) and buffer titration (e.g., phosphate at pH 7.4) to assess degradation kinetics. Including protease inhibitors in cellular assays mitigates enzymatic hydrolysis .
Q. How can this compound be integrated with chondroprotective agents like Methylsulfonylmethane (MSM) in study designs?
Co-formulation studies require compatibility testing via differential scanning calorimetry (DSC) and validation of synergistic effects using in vitro cartilage models. USP guidelines for tablet formulations (90–110% MSM potency) provide a benchmark for dosing accuracy .
Q. What computational models predict the molecular interactions of this compound in synovial fluid?
Molecular dynamics simulations, parameterized with crystallographic data, can model sulfate group interactions with collagen and proteoglycans. Researchers should use Google Scholar to identify peer-reviewed force fields and validate predictions against experimental rheological data .
Q. How should researchers design in vivo studies to minimize confounding variables in this compound efficacy trials?
Randomized controlled trials (RCTs) must standardize animal models (e.g., osteoarthritis-induced rodents), control diets for sulfate intake, and employ double-blinded protocols. Pilot testing via Google Forms for data collection ensures methodological rigor and reduces bias .
Methodological Notes
- Data Validation : Always cross-reference HPLC results with enzymatic assays to confirm sulfate binding integrity .
- Literature Synthesis : Use Google Scholar’s advanced search filters (e.g., "since 2020") and triangulate findings with USP monographs to ensure credibility .
- Contradiction Resolution : Apply statistical frameworks (e.g., meta-analysis) to reconcile bioavailability discrepancies, emphasizing sample size and matrix homogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
